molecular formula C7H11ClN2O B1429823 (2-Methoxy-pyridin-4-yl)-methyl-amine hydrochloride CAS No. 1965309-86-7

(2-Methoxy-pyridin-4-yl)-methyl-amine hydrochloride

Cat. No.: B1429823
CAS No.: 1965309-86-7
M. Wt: 174.63 g/mol
InChI Key: XFGXWJGVCBYUSH-UHFFFAOYSA-N
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Description

“(2-Methoxy-pyridin-4-yl)-methyl-amine hydrochloride” is a chemical compound with the CAS Number: 1965309-86-7. It has a molecular weight of 174.63 and its IUPAC name is 2-methoxy-N-methyl-4-pyridinamine hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H10N2O.ClH/c1-8-6-3-4-9-7(5-6)10-2;/h3-5H,1-2H3,(H,8,9);1H . This indicates that the compound consists of a pyridine ring with a methoxy group (OCH3) and a methylamine group (NHCH3) attached to it. The hydrochloride indicates that a hydrogen chloride (HCl) is also associated with the compound.


Physical and Chemical Properties Analysis

“this compound” is a white solid . The compound has a molecular weight of 174.63 . The InChI code is 1S/C7H10N2O.ClH/c1-8-6-3-4-9-7(5-6)10-2;/h3-5H,1-2H3,(H,8,9);1H .

Scientific Research Applications

Chemical Synthesis and Analytical Methods

One area of application involves the analysis and identification of hazardous compounds, where (2-Methoxy-pyridin-4-yl)-methyl-amine hydrochloride derivatives could potentially be used as analytical markers or reactants. For instance, the analysis of heterocyclic aromatic amines (HAs), known carcinogens found in cooked meat, employs sophisticated techniques like liquid chromatography coupled with mass spectrometry for their detection and quantification. These analytical methodologies benefit from the specificity and reactivity of related compounds to detect trace levels of hazardous substances in biological matrices and food products (Teunissen et al., 2010).

Pharmacological Research

In the domain of pharmacological research, derivatives resembling this compound structure are investigated for their therapeutic potential and mechanism of action. For example, novel mu-opioid receptor agonists that offer analgesic benefits with reduced adverse effects have been developed, highlighting the chemical's relevance in designing safer pain management options (Urits et al., 2019).

Environmental Studies

Research into the environmental impact and removal of persistent organic pollutants also intersects with the chemistry of this compound. Advanced sorbent materials, functionalized with amine groups, demonstrate efficacy in removing perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water sources, indicating the compound's potential role in environmental remediation efforts (Ateia et al., 2019).

Material Science and Corrosion Inhibition

The structural motif of this compound is also found in compounds used as corrosion inhibitors. Quinoline derivatives, for instance, exhibit significant anticorrosive properties due to their ability to form stable chelating complexes, which could be directly related to the functionalities present in the chemical under discussion (Verma et al., 2020).

Properties

IUPAC Name

2-methoxy-N-methylpyridin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.ClH/c1-8-6-3-4-9-7(5-6)10-2;/h3-5H,1-2H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFGXWJGVCBYUSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=NC=C1)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1965309-86-7
Record name 4-Pyridinamine, 2-methoxy-N-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1965309-86-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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